molecular formula C10H8ClFO2 B1419277 2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid CAS No. 1157642-59-5

2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1419277
CAS No.: 1157642-59-5
M. Wt: 214.62 g/mol
InChI Key: NVHNBFOVILMVRL-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H8ClFO2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 2-chloro-6-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 2-chloro-6-fluorophenyl derivative, followed by carboxylation. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of cyclopropane-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer stability and rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)cyclopropanecarboxylic acid
  • 2-(2-Fluorophenyl)cyclopropanecarboxylic acid
  • 2-(2-Bromophenyl)cyclopropanecarboxylic acid

Uniqueness

2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in the synthesis of complex organic compounds.

Biological Activity

2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid, with the CAS number 1157642-59-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClFC_{10}H_{8}ClF, and it features a cyclopropane ring substituted with a chlorofluorophenyl group. This unique structure is believed to play a significant role in its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the inhibitory concentrations (IC50) for different cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (breast)0.01
NCI-H460 (lung)0.03
HepG2 (liver)54.25% growth inhibition
HeLa (cervical)38.44% growth inhibition

The compound's mechanism of action is primarily attributed to its ability to inhibit key enzymes involved in cell cycle regulation, such as Aurora-A kinase and cyclin-dependent kinase 2 (CDK2) , leading to apoptosis in cancer cells.

Additional Biological Activities

Beyond its anticancer properties, this compound exhibits other biological activities:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, although further research is needed to confirm these effects.

Study on MCF7 Cell Line

A notable study conducted by Mohareb et al. demonstrated that derivatives of cyclopropanecarboxylic acids exhibited significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value as low as 0.01 µM. This finding indicates that structural modifications can enhance the activity of cyclopropanecarboxylic acid derivatives.

In Vivo Studies

In vivo investigations using animal models have shown that similar compounds can significantly reduce tumor size compared to control groups. These results suggest promising therapeutic potential for this class of compounds in oncology.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound include:

  • Inhibition of Enzymes : The compound interacts with enzymes such as Aurora-A kinase and CDK2, disrupting cell proliferation pathways.
  • Reduction of Reactive Oxygen Species (ROS) : It has been observed to lower ROS levels in cellular models, thereby mitigating oxidative stress.
  • Gene Expression Modulation : The compound influences gene expression related to apoptosis and cell cycle regulation.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHNBFOVILMVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 3
2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 4
2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 5
2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
2-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid

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